Methyl 2-[(4-methylphenyl)amino]acetate
Description
Methyl 2-[(4-methylphenyl)amino]acetate is an organic compound featuring a methyl ester group linked to an acetamide backbone substituted with a 4-methylphenyl moiety. These compounds are typically synthesized for applications in pharmaceuticals, materials science, and organic chemistry intermediates. The 4-methylphenyl group confers moderate lipophilicity, while the ester and amino groups enable hydrogen bonding and reactivity, making it a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(4-methylanilino)acetate |
InChI |
InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3 |
InChI Key |
FMEIJHJONLPORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylphenyl)amino]acetate can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-methylphenylamine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-methylphenylamine, methyl chloroacetate, sodium hydroxide
Solvent: Typically an organic solvent such as ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylphenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: N-acyl or N-alkyl derivatives
Scientific Research Applications
Methyl 2-[(4-methylphenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[(4-methylphenyl)amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between Methyl 2-[(4-methylphenyl)amino]acetate and selected analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and nitro substituents (e.g., ) increase reactivity for nucleophilic substitution, whereas methoxy and methyl groups (e.g., Target, ) enhance stability and lipophilicity.
- Sulfonamide vs. Acetamide : Sulfonamide-containing analogs () exhibit stronger hydrogen-bonding capacity and are often explored for antimicrobial activity, unlike the acetamide-based target compound.
Physicochemical Properties
Key Observations :
- The target compound’s methyl ester and 4-methylphenyl group likely result in moderate solubility in polar aprotic solvents (e.g., acetone, DMF), similar to and .
- Crystallographic precision (e.g., R factor 0.036 in ) suggests analogs with rigid backbones (e.g., dihydrofuran) adopt well-defined conformations, whereas flexible acetamide derivatives may exhibit variable packing.
Key Observations :
Key Observations :
- Unlike sulfonamides or coumarin derivatives, the target compound’s simpler structure may limit direct pharmacological use but enhances its utility as a synthetic intermediate.
- Regulatory considerations (e.g., ) highlight the need to differentiate the target from controlled precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
